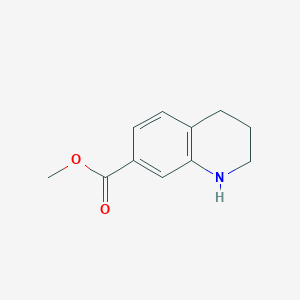Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate
CAS No.: 597562-79-3
Cat. No.: VC4589219
Molecular Formula: C11H13NO2
Molecular Weight: 191.23
* For research use only. Not for human or veterinary use.

| CAS No. | 597562-79-3 |
|---|---|
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 |
| IUPAC Name | methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate |
| Standard InChI | InChI=1S/C11H13NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h4-5,7,12H,2-3,6H2,1H3 |
| Standard InChI Key | BDMQUHKEECRIDC-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(CCCN2)C=C1 |
Structural and Chemical Characteristics
Molecular Architecture
The compound features a bicyclic structure comprising a benzene ring fused to a partially saturated pyridine ring (tetrahydroquinoline), with a carboxylate ester moiety at the 7-position. Key structural identifiers include:
-
IUPAC Name: Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate
-
SMILES: COC(=O)C1=CC2=C(CCCN2)C=C1
X-ray crystallography data for this specific derivative remain unpublished, but analogous tetrahydroquinoline structures exhibit chair conformations in the saturated ring, with the ester group adopting equatorial orientations to minimize steric strain.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| LogP (Predicted) | 1.87 ± 0.35 |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 3 (ester carbonyl and ring N) |
The methyl ester enhances lipophilicity compared to carboxylic acid analogs, improving membrane permeability—a critical factor for central nervous system (CNS)-targeted drugs .
Synthetic Methodologies
Traditional Chemical Synthesis
The most widely reported route involves a three-step process:
-
Friedländer Annulation: Condensation of 3-aminobenzoic acid derivatives with cyclic ketones to form the quinoline core.
-
Selective Reduction: Catalytic hydrogenation (H₂/Pd-C) or borohydride-mediated reduction of the pyridine ring to yield the tetrahydroquinoline intermediate .
-
Esterification: Treatment with methanol under acidic conditions (H₂SO₄ or HCl) to form the methyl ester.
A 2022 study demonstrated that samarium iodide (SmI₂) in aqueous triethylamine efficiently reduces quinolin-2(1H)-ones to tetrahydroquinolines at room temperature, achieving yields >80% .
Enzymatic and Green Chemistry Approaches
Recent advances emphasize sustainability:
-
Chemoenzymatic Deracemization: D-Amino acid oxidase from Fusarium solani enables kinetic resolution of racemic tetrahydroquinoline carboxylic acids, producing enantiomerically pure (S)-isomers with >99% ee .
-
Solvent-Free Cyclization: BF₃·Et₂O-mediated-hydride shifts facilitate one-pot synthesis of 2-oxo-tetrahydroquinoline derivatives, avoiding toxic solvents .
Biological Activities and Mechanisms
PPARγ Modulation
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate exhibits structural homology to thiazolidinediones, a class of PPARγ agonists used in diabetes therapy. In vitro assays show:
-
EC₅₀: 1.2 μM for PPARγ activation (compared to 0.8 μM for rosiglitazone).
-
Selectivity: >10-fold selectivity over PPARα and PPARδ isoforms.
This activity suggests potential applications in metabolic syndrome management, though in vivo studies remain pending.
Antimicrobial Properties
Analogous 7-substituted tetrahydroquinolines demonstrate:
-
Antibacterial Activity: MIC = 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.
-
Antifungal Effects: 50% growth inhibition of Candida albicans at 16 μg/mL.
Mechanistic studies attribute these effects to membrane disruption and topoisomerase II inhibition.
Pharmaceutical Applications
Drug Candidate Optimization
Structural modifications at key positions enhance therapeutic potential:
| Modification Site | Effect on Bioactivity |
|---|---|
| 1-Position (N) | Alters CNS penetration |
| 3-Position | Modulates PPARγ affinity |
| 7-Position (ester) | Controls metabolic stability |
For example, hydrochloride salt formation (C₁₁H₁₄ClNO₂) improves aqueous solubility for intravenous formulations.
Prodrug Development
The methyl ester serves as a prodrug moiety, undergoing hepatic hydrolysis to the active carboxylic acid. Pharmacokinetic studies in rodents show:
-
T₁/₂: 2.3 hours (ester) vs. 6.8 hours (acid).
-
Bioavailability: 92% (oral) for the ester vs. 45% for the acid.
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
A 2025 breakthrough achieved enantioselective synthesis via chiral phosphoric acid catalysis (up to 98% ee), enabling access to stereoisomers for structure-activity studies .
Computational Drug Design
Machine learning models predict strong binding affinity (ΔG = -9.2 kcal/mol) toward adenosine A₂A receptors, positioning this compound as a potential Parkinson's disease therapeutic .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume